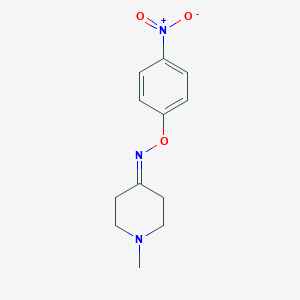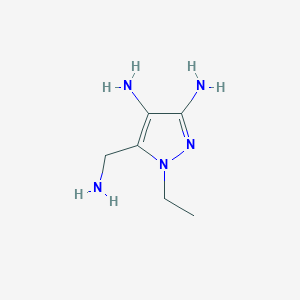
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine, also known as AM-PEA, is a chemical compound that belongs to the pyrazole family. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair. AM-PEA has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation.
Mecanismo De Acción
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) polymers, which recruit DNA repair proteins to the site of damage. By inhibiting PARP enzymes, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes. In neurons, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a highly potent inhibitor of PARP enzymes and has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. However, there are also limitations to using 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Another potential direction is to investigate its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine is synthesized by the reaction of 5-chloromethyl-1-ethyl-1H-pyrazole-3,4-diamine with ammonia in the presence of a palladium catalyst. The reaction yields 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. In cancer treatment, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, which play a crucial role in DNA repair. In neuroprotection, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Propiedades
Número CAS |
199342-05-7 |
|---|---|
Nombre del producto |
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine |
Fórmula molecular |
C6H13N5 |
Peso molecular |
155.2 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-2-11-4(3-7)5(8)6(9)10-11/h2-3,7-8H2,1H3,(H2,9,10) |
Clave InChI |
AYZPUSPMNFYXDM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CN |
SMILES canónico |
CCN1C(=C(C(=N1)N)N)CN |
Sinónimos |
1H-Pyrazole-3,4-diamine, 5-(aminomethyl)-1-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



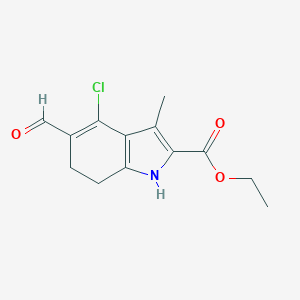
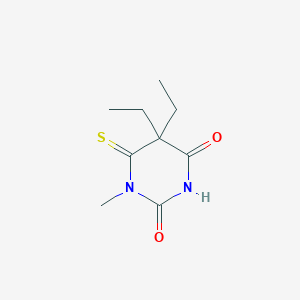
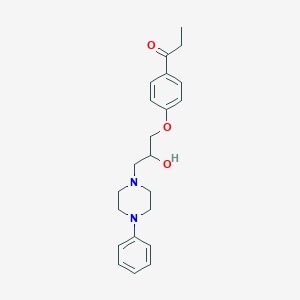
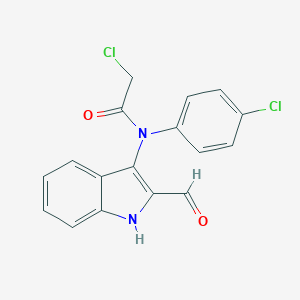
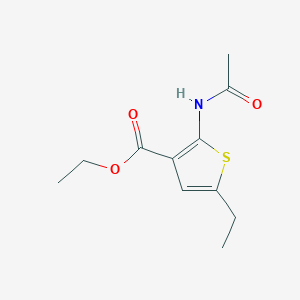

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)
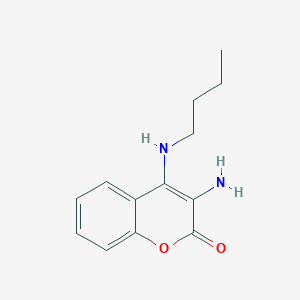
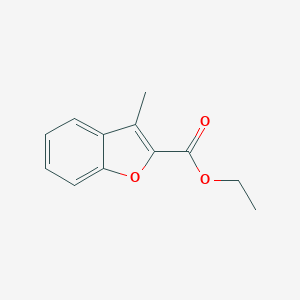
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
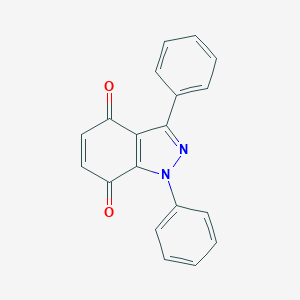
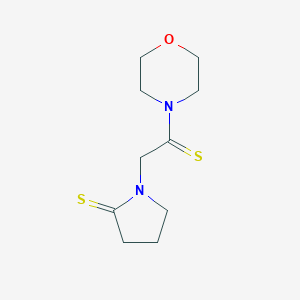
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
